2-(methylsulfanyl)-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
2-(methylsulfanyl)-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex heterocyclic compound often studied for its potential applications in medicinal chemistry. Its structure comprises a pyrazolopyrimidine core linked to a piperazine and methylsulfanyl group, making it an interesting target for synthesis and functionalization in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylsulfanyl)-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine generally involves multi-step procedures starting from commercially available precursors. One common approach might include the formation of the pyrazolopyrimidine core followed by the functionalization of the pyrimidine ring and subsequent attachment of the piperazine and methylsulfanyl group. Specific reaction conditions such as temperature, solvents, and catalysts vary depending on the exact route.
Industrial Production Methods: For industrial production, batch and continuous flow synthesis methods are evaluated to optimize yield and purity while minimizing cost and waste. Catalytic processes and automated systems can enhance efficiency and scalability in pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions: 2-(methylsulfanyl)-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various reactions including oxidation, reduction, and nucleophilic substitution.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines and alkoxides.
Major Products: Oxidation might yield sulfoxides or sulfones, while reduction could target the nitro or carbonyl functionalities if present. Substitution reactions often lead to derivatives with modified electronic or steric properties.
Scientific Research Applications
Chemistry: This compound is used as a scaffold for synthesizing new derivatives with potential bioactivity. Its diverse functional groups allow for extensive chemical modifications.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding, contributing to understanding cellular processes and signaling pathways.
Medicine: Investigations into its pharmaceutical properties include evaluating its potential as an anticancer, antiviral, or anti-inflammatory agent. The unique combination of functional groups may confer high specificity and potency.
Industry: Beyond pharmaceuticals, it can be explored for agricultural chemicals, dyes, and materials science applications.
Mechanism of Action
Molecular Targets: The compound's mechanism of action often involves interaction with specific enzymes or receptors. For example, it may inhibit kinases or bind to receptor sites, modulating signaling pathways.
Pathways Involved: Depending on its functionalization, it could interfere with pathways like MAPK/ERK in cancer or NF-κB in inflammatory diseases, disrupting disease progression at the molecular level.
Comparison with Similar Compounds
Comparison: Compared to other pyrazolopyrimidines, 2-(methylsulfanyl)-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine's unique combination of a piperazine and methylsulfanyl group distinguishes it in terms of biological activity and pharmacokinetics.
List of Similar Compounds
4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)benzamide
4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-N-methylbenzamide
This article captures the essence and complexity of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparisons, giving you a comprehensive understanding of this fascinating compound.
Properties
IUPAC Name |
4-[4-(2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8S/c1-23-14-15-3-2-11(19-14)21-4-6-22(7-5-21)13-10-8-18-20-12(10)16-9-17-13/h2-3,8-9H,4-7H2,1H3,(H,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMOJNNMECGECW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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